molecular formula C9H13NOS B14653846 4-(Methanesulfinyl)-N,N-dimethylaniline CAS No. 40669-17-8

4-(Methanesulfinyl)-N,N-dimethylaniline

Cat. No.: B14653846
CAS No.: 40669-17-8
M. Wt: 183.27 g/mol
InChI Key: YSXTXJHDXYZKOG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methylsulfinyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a dimethylamino group and a methylsulfinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(methylsulfinyl)aniline can be synthesized through several methods. One common approach involves the methylation of 4-(methylsulfinyl)aniline using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-4-(methylsulfinyl)aniline can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methylsulfinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Formation of N,N-Dimethyl-4-(methylsulfonyl)aniline

    Reduction: Formation of N,N-Dimethyl-4-(methylsulfinyl)aniline with an amino group

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

N,N-Dimethyl-4-(methylsulfinyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs targeting specific molecular pathways.

    Industry: N,N-Dimethyl-4-(methylsulfinyl)aniline is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methylsulfinyl)aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The methylsulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Diethylaniline
  • N,N-Dimethyl-4-nitrosoaniline

Uniqueness

N,N-Dimethyl-4-(methylsulfinyl)aniline is unique due to the presence of both dimethylamino and methylsulfinyl groups. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and redox activity, which are not observed in other similar compounds. These unique features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-methylsulfinylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)8-4-6-9(7-5-8)12(3)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXTXJHDXYZKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80786890
Record name 4-(Methanesulfinyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40669-17-8
Record name 4-(Methanesulfinyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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